molecular formula C10H15Cl2N3 B14786435 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride

Cat. No.: B14786435
M. Wt: 248.15 g/mol
InChI Key: GHZUYCGIMFCYGG-UHFFFAOYSA-N
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Description

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The ethanamine side chain is then introduced through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
  • (8-Methylimidazo[1,2-a]pyridin-2-yl)methylamine dihydrochloride
  • 3-Methylimidazo[1,2-a]pyridine

Uniqueness

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

1-(8-methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c1-7-4-3-5-13-9(8(2)11)6-12-10(7)13;;/h3-6,8H,11H2,1-2H3;2*1H

InChI Key

GHZUYCGIMFCYGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(C)N.Cl.Cl

Origin of Product

United States

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